molecular formula C13H13N3O4 B5675061 N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-ethoxybenzamide

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-ethoxybenzamide

货号 B5675061
分子量: 275.26 g/mol
InChI 键: YIVIHVRQLGWAMF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide” is a compound with the molecular formula C18H11N5O5 . Another related compound is “2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinediazonium” with the molecular formula C4H3N4O2 .


Molecular Structure Analysis

The molecular structure analysis of the related compounds shows that “N-(2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide” has an average mass of 377.310 Da , and “2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinediazonium” has an average mass of 139.092 Da .


Physical And Chemical Properties Analysis

The related compound “N-(2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methyl-4-nitrobenzamide” has a density of 1.5±0.1 g/cm3, a molar refractivity of 69.5±0.4 cm3, and a polar surface area of 133 Å2 .

科学研究应用

Treatment of Anemia Associated with Chronic Disorders

This compound is being investigated for its potential to treat anemia due to chronic disorders. It is expected to work by stimulating the production of red blood cells and increasing hemoglobin concentration through the inhibition of certain enzymes .

Development of Pediatric Medications

There is a proposed pediatric investigation plan for the compound, focusing on children affected by anemia due to chronic kidney disease. The plan includes developing a specific pharmaceutical form suitable for children, such as an oral solution or suspension .

未来方向

The Paediatric Committee of the European Medicines Agency agreed on a Paediatric Investigation Plan for N-[(1,3-dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]glycine for the treatment of anaemia due to chronic disorders . The plan includes the development of a specific pharmaceutical form to be used in children .

属性

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-2-20-9-5-3-8(4-6-9)11(17)15-10-7-14-13(19)16-12(10)18/h3-7H,2H2,1H3,(H,15,17)(H2,14,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVIHVRQLGWAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(4-hydroxy-2-oxo-1,2-dihydropyrimidin-5-yl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。